molecular formula C6H10INO B3391013 N-(cyclopropylmethyl)-2-iodoacetamide CAS No. 1341080-48-5

N-(cyclopropylmethyl)-2-iodoacetamide

Cat. No.: B3391013
CAS No.: 1341080-48-5
M. Wt: 239.05 g/mol
InChI Key: MOMQHMDODREECU-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-iodoacetamide (CAS 1341080-48-5) is a specialized organic compound with the molecular formula C 6 H 10 INO and a molecular weight of 239.05 g/mol . It is an acetamide derivative characterized by an N-(cyclopropylmethyl) substituent and a 2-iodoacetyl group . This compound serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Its primary researched application is as a key synthetic intermediate in the development of potent and selective enzyme inhibitors. Specifically, it was utilized in the synthesis of LEI-401, a first-in-class, CNS-active inhibitor of the N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) enzyme . NAPE-PLD is a crucial enzyme involved in the biosynthesis of a family of signaling lipids in the brain known as N-acylethanolamines (NAEs), which include the endocannabinoid anandamide . As an alkylating agent, the 2-iodoacetamide functional group is reactive towards thiol groups, making it useful for the selective modification of cysteine residues in proteins and peptides, which can be applied in biochemical probe development and protein structure-function studies . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQHMDODREECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341080-48-5
Record name N-(cyclopropylmethyl)-2-iodoacetamide
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Advanced Synthetic Methodologies and Chemical Derivatization of N Cyclopropylmethyl 2 Iodoacetamide

Strategies for Carbon-Nitrogen Bond Formation in Iodoacetamide (B48618) Synthesis

The formation of the amide bond between an amine and a carboxylic acid derivative is a cornerstone of organic synthesis. In the context of N-substituted iodoacetamides, this typically involves the reaction of an amine with an activated form of iodoacetic acid. Common coupling reagents are employed to facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group, thus promoting nucleophilic attack by the amine.

A widely used method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide. To enhance the efficiency of the coupling and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives can form active esters that are less prone to side reactions and lead to higher yields and purer products. luxembourg-bio.com

Another effective class of coupling reagents are phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues. These reagents react with the carboxylic acid to form an activated ester, which then smoothly reacts with the amine to yield the amide. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with less reactive amines or sensitive functional groups elsewhere in the molecule. researchgate.net

The sequence of reagent addition can also significantly impact the outcome of the amidation reaction. For instance, in reactions mediated by triphenylphosphine (B44618) (PPh₃) and iodine, pre-mixing the amine with the PPh₃-I₂ mixture before the addition of the carboxylic acid and a base can prevent the formation of anhydride (B1165640) byproducts and lead to higher yields of the desired amide. rsc.org Electrochemical methods are also emerging as a green alternative for amide bond formation, where anodic oxidation can be used to activate the carboxylic acid for reaction with an amine. nih.gov

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemTypical Reaction ConditionsAdvantagesDisadvantages
DCC/HOBtCH₂Cl₂ or DMF, 0°C to room temp.Readily available, effective for many substrates.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. luxembourg-bio.com
HATU/DIPEADMF or CH₃CN, room temp.High coupling efficiency, even for hindered amines.Can be expensive, potential for side reactions with the coupling agent.
PPh₃/I₂CH₂Cl₂, Et₃N, room temp.High yields and chemoselectivity with optimized reagent addition. rsc.orgStoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.
Electrochemical (Anodic Oxidation)MeCN, electrolyte (e.g., KI), Pt or BDD electrodes.Avoids stoichiometric activating agents, environmentally friendly. nih.govRequires specialized equipment, optimization of electrochemical parameters.

Incorporation of the Cyclopropylmethyl Group: Synthetic Routes and Stereochemical Control

The introduction of the cyclopropylmethyl moiety is a key step in the synthesis of N-(cyclopropylmethyl)-2-iodoacetamide. This can be achieved through various synthetic routes, with reductive amination and direct coupling reactions being the most prominent. Control of stereochemistry, particularly when chiral cyclopropylmethylamines are desired, is a significant consideration in these syntheses.

Reductive Amination Approaches for Cyclopropylmethylamine Introduction

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. nih.govacs.org This two-step, one-pot process typically begins with the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to afford the corresponding amine. rsc.org

In the context of synthesizing the precursor for this compound, reductive amination can be employed by reacting cyclopropanecarboxaldehyde (B31225) with ammonia, followed by reduction, to produce cyclopropylmethylamine. Alternatively, an existing amine can be alkylated with a cyclopropylmethyl group via reductive amination with cyclopropanecarboxaldehyde.

A variety of reducing agents can be used in reductive amination, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. rsc.org More recently, sodium triacetoxyborohydride (B8407120) (STAB) has gained popularity due to its selectivity, mildness, and lack of cyanide-related safety concerns.

Coupling Reactions Involving (Cyclopropylmethyl)amine Moieties

Once cyclopropylmethylamine is obtained, it can be coupled with an activated derivative of iodoacetic acid to form the final product. This is a standard amidation reaction as described in section 2.1. The amine nucleophilically attacks the activated carbonyl carbon of the iodoacetic acid derivative, leading to the formation of the amide bond.

Commonly, iodoacetic acid is converted to a more reactive species such as an acid chloride (iodoacetyl chloride) or an activated ester. The reaction of cyclopropylmethylamine with iodoacetyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, provides a direct route to this compound.

Alternatively, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to mediate the coupling between cyclopropylmethylamine and iodoacetic acid directly. acs.org These methods are often preferred for their mild reaction conditions and high yields.

Recent advances have also demonstrated the use of palladium-catalyzed C-H arylation of cyclopropylmethylamines to introduce aryl groups onto the cyclopropyl (B3062369) ring, offering a pathway to more complex, functionalized analogues. acs.orgnih.gov

Regioselective Functionalization and Structural Diversification of the Iodoacetamide Core

After the synthesis of the core this compound structure, further functionalization can be carried out to create a diverse range of derivatives. This can involve reactions at the cyclopropyl ring, the amide nitrogen, or the acetamide (B32628) backbone.

The iodoacetamide moiety itself is a reactive functional group. The iodine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. However, this reactivity is often exploited for its alkylating properties in biological contexts rather than for further synthetic diversification.

More commonly, functionalization is directed towards the cyclopropyl ring. The C-H bonds of the cyclopropane (B1198618) ring can be activated for functionalization. For instance, palladium-catalyzed C(sp³)–H functionalization of free cyclopropylmethylamines has been reported, allowing for arylation, carbonylation, and olefination at the cyclopropyl ring. acs.org This provides a powerful tool for late-stage diversification of the molecule.

Ring-opening reactions of N-cyclopropylamides can also be induced under certain conditions. For example, treatment with aluminum chloride (AlCl₃) can lead to a rearrangement to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net While this alters the core structure, it represents a pathway to related, structurally diverse compounds.

Furthermore, if the synthesis starts with a functionalized cyclopropylmethylamine, this functionality can be carried through to the final product. For example, if a substituted cyclopropanecarboxaldehyde is used in the initial reductive amination, the resulting this compound will bear this substituent on the cyclopropyl ring.

Table 2: Potential Sites for Functionalization of this compound

SiteType of ReactionPotential Products
α-Carbon to CarbonylNucleophilic SubstitutionSubstitution of iodine with other nucleophiles (e.g., -SR, -OR, -NR₂)
Cyclopropyl RingC-H Activation/FunctionalizationArylated, alkenylated, or carbonylated cyclopropyl derivatives. acs.org
Cyclopropyl RingRing-Opening RearrangementN-(2-chloropropyl)amides, 5-methyl-2-oxazolines. rsc.orgresearchgate.net
Amide N-HAlkylation/ArylationFurther N-substituted derivatives (requires protection-deprotection sequence)

Scalability and Efficiency Considerations in Synthetic Pathways for Research Applications

The choice of synthetic route can have a significant impact on these metrics. For example, while many coupling reagents for amide bond formation are effective on a small scale, their use in large-scale synthesis can be problematic due to high cost, the generation of large amounts of waste, and difficulties in removing byproducts. researchgate.net For instance, the use of DCC results in the formation of DCU, which, although often insoluble, can be challenging to remove completely on a large scale. luxembourg-bio.com

In contrast, catalytic methods, such as those employing transition metals or enzymes, are often more scalable and atom-economical. The development of catalytic reductive amination and amide coupling reactions is therefore of great interest for improving the efficiency of the synthesis.

Purification is another important consideration for scalability. Chromatographic purification, while common in research labs, is often not feasible for large-scale production. Therefore, developing synthetic routes that yield products of high purity, which can be isolated by simple crystallization or extraction, is highly desirable.

For the synthesis of this compound, a scalable route might involve the large-scale preparation of cyclopropylmethylamine, followed by a robust and high-yielding amide coupling reaction that avoids the use of problematic reagents and allows for easy purification of the final product. Process optimization, including the careful selection of solvents, reaction temperatures, and concentrations, is essential to ensure a safe, efficient, and scalable synthesis. researchgate.net

Molecular Characterization and Structural Elucidation Techniques for N Cyclopropylmethyl 2 Iodoacetamide Analogs

Spectroscopic Analysis in Compound Validation

Spectroscopic techniques are fundamental in the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of chemical bonds. For N-(cyclopropylmethyl)-2-iodoacetamide analogs, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy is employed for a thorough characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous structural assignment.

For an analog like N-(cyclopropylmethyl)-2-chloroacetamide , the ¹H NMR spectrum would exhibit characteristic signals. The protons of the cyclopropyl (B3062369) ring typically appear in the upfield region, often between δ 0.2 and 1.0 ppm. chemicalbook.comdocbrown.infoacs.org The methine proton of the cyclopropyl group would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons attached to the nitrogen (N-CH₂) would resonate further downfield, influenced by the electron-withdrawing amide group. The protons of the chloroacetyl group (Cl-CH₂) would appear as a singlet at a lower field, typically around δ 4.0-4.3 ppm. nih.gov The amide proton (N-H) would present as a broad singlet, with its chemical shift being solvent and concentration-dependent.

The ¹³C NMR spectrum provides complementary information. The carbons of the cyclopropyl ring would have distinct signals in the aliphatic region. docbrown.info The carbonyl carbon (C=O) of the amide is a key diagnostic peak, typically appearing in the range of δ 160-180 ppm. mdpi.com The carbon of the chloroacetyl group (Cl-CH₂) would be found at a lower field due to the influence of the halogen.

A comparative analysis with related structures, such as N-(4-fluorophenyl) chloroacetamide , shows the aromatic protons in the range of δ 7.0-7.6 ppm, while the Cl-CH₂ singlet is at δ 4.369 ppm. nih.gov This highlights the influence of different substituents on the chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound Analogs
Functional Group Predicted δ (ppm) Multiplicity Notes
Cyclopropyl H0.2 - 1.0MultipletUpfield shift characteristic of strained rings.
N-CH₂~3.1DoubletCoupled to the cyclopropyl methine proton.
I-CH₂~3.7SingletDownfield shift due to the iodine atom.
NH5.0 - 8.0Broad SingletChemical shift is variable.
Predicted ¹³C NMR Chemical Shifts for this compound Analogs
Functional Group Predicted δ (ppm)
Cyclopropyl C5 - 15
N-CH₂~45
I-CH₂~5
C=O165 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.

The fragmentation of amides in MS is well-characterized. mdpi.comnih.govresearchgate.net A common fragmentation pathway for secondary amides is the cleavage of the amide bond (N-CO), which results in the formation of an acylium ion. mdpi.comnih.govresearchgate.net For this compound, this would lead to the iodoacetyl cation and the neutral cyclopropylmethylamine radical. Another typical fragmentation is the α-cleavage adjacent to the nitrogen atom, which can also provide valuable structural information. whitman.educhadsprep.comyoutube.com

In the mass spectrum of a related compound, N-sec-butylacetamide , the molecular ion peak is observed, and fragmentation occurs through cleavage of the alkyl chain. nist.gov For α,β-unsaturated piperamides, the N-CO cleavage is a dominant fragmentation pathway due to the stability of the resulting conjugated acylium cation. mdpi.comnih.govresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound
Fragment Ion Structure
Molecular Ion [M]⁺[C₆H₁₀INO]⁺
Acylium Ion[ICH₂CO]⁺
Cyclopropylmethylaminyl Radical Cation[C₄H₉N]⁺
Cyclopropylmethyl Cation[C₄H₇]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands. The N-H stretching vibration typically appears as a single, moderately intense band in the region of 3370-3170 cm⁻¹. whitman.edu The C=O stretching vibration, known as the Amide I band, is a strong absorption that occurs between 1680 and 1630 cm⁻¹. ffhdj.com The N-H bending vibration, or Amide II band, is also a significant feature, appearing near 1550 cm⁻¹. nist.gov

UV-Vis spectroscopy provides information on electronic transitions within the molecule. Amides typically show a weak n → π* transition at around 215-225 nm and a more intense π → π* transition at shorter wavelengths. ffhdj.comnih.gov The presence of the iodine atom in this compound may lead to additional absorption bands or shifts in these transitions. For instance, the UV spectrum of N-iodosuccinimide shows distinct absorption bands that are influenced by the iodo-substituent. researchgate.net

Characteristic IR Absorption Bands for Secondary Amides
Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch3370 - 3170
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)~1550
C-N Stretch~1400

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For N-alkylamides, reversed-phase HPLC with a C18 column is a standard method for analysis and purification. mdpi.comnih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape, making the method compatible with mass spectrometry detection (LC-MS). mdpi.comnih.govresearchgate.netnih.gov The purity of flavonoid acetamide (B32628) derivatives, for example, has been successfully determined using a Kromasil® C-18 column with a dual-line gradient pump and a UV-Vis detector. mdpi.com

A study on the quantification of acetamide and butyramide (B146194) in water samples utilized a reversed-phase C-18 column with a mobile phase of phosphate (B84403) buffer and methanol, with detection at 200 nm. acs.orgrsc.orgwikipedia.org Such methods can be adapted for the purity assessment of this compound, ensuring the absence of starting materials and byproducts.

Typical HPLC Parameters for N-Alkylamide Analysis
Parameter Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water Gradient
Detector UV-Vis (e.g., 210 nm) or Mass Spectrometer
Flow Rate ~1 mL/min
Injection Volume 10-20 µL

Advanced Crystallographic Analysis of Related Structures

The crystal structure of acetamide reveals a planar amide group with characteristic C=O and C-N bond lengths and hydrogen bonding between molecules. wikipedia.org In a more complex example, N-[1-(2-Methyl-1-methylcarbamoyl-propylcarbamoyl)-2,3-diphenyl-cyclopropyl]-benzamide , the cyclopropane (B1198618) ring and multiple amide linkages create a specific three-dimensional architecture. researchgate.net

Mechanistic Investigations of Biochemical Interactions of N Cyclopropylmethyl 2 Iodoacetamide

Alkylation Mechanisms of Biological Nucleophiles, Specifically Cysteine Residues

The primary mechanism by which N-(cyclopropylmethyl)-2-iodoacetamide modifies biological molecules is through an alkylation reaction, specifically a bimolecular nucleophilic substitution (S_N2) reaction. nih.gov The principal target for this reaction in proteins is the thiol group (-SH) of cysteine residues. creative-proteomics.com

The process is initiated by the deprotonation of the cysteine thiol to its more nucleophilic thiolate anion form (-S⁻). nih.gov This thiolate then attacks the electrophilic methylene (B1212753) carbon of the iodoacetamide (B48618) derivative. This nucleophilic attack results in the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide (B32628) moiety, with iodide serving as the leaving group. creative-proteomics.comnih.gov This covalent modification, known as carbamidomethylation (or more specifically, cyclopropylmethyl-carbamidomethylation in this case), effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or participating in further catalytic activity. creative-proteomics.com

While cysteine is the most prominent target due to the high nucleophilicity of its thiolate anion, other amino acid residues with nucleophilic side chains can also be modified, albeit typically at slower rates. creative-proteomics.com

Enzyme Inactivation Profiles and Kinetics

As a potent alkylating agent, this compound is expected to act as an irreversible inhibitor of enzymes that rely on a nucleophilic cysteine residue for their catalytic function. wikipedia.orgebi.ac.uk The covalent modification of this critical residue prevents the enzyme from carrying out its normal catalytic cycle, leading to permanent inactivation.

This compound is categorized as a general, irreversible inhibitor of cysteine peptidases and proteases. wikipedia.orgebi.ac.uk The catalytic mechanism of these enzymes involves a catalytic dyad or triad (B1167595) where a cysteine residue acts as the key nucleophile. semanticscholar.org By forming a covalent thioether bond with this catalytic cysteine, the inhibitor permanently blocks the active site, thereby preventing substrate binding and catalysis. wikipedia.orgnih.gov This mode of inhibition is characteristic of all iodoacetamide-based reagents and is effective against a broad range of cysteine proteases, including papain and various caspases. ebi.ac.uknih.govebi.ac.uk

The rate of inactivation can be influenced by the accessibility of the catalytic cysteine and the local microenvironment of the enzyme's active site. ebi.ac.uk While specific kinetic data for the N-(cyclopropylmethyl) derivative is not extensively detailed, the general mechanism of action is well-established for the iodoacetamide class of inhibitors.

Enzyme ClassMechanism of InhibitionKey Catalytic ResidueReferences
Cysteine Peptidases (e.g., Papain)Irreversible covalent alkylation of the active siteCysteine wikipedia.orgebi.ac.uk
CaspasesIrreversible covalent alkylation of the active siteCysteine nih.gov
Deubiquitinases (DUBs)Irreversible covalent alkylation of the active siteCysteine wikipedia.orgnih.gov

Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination by cleaving ubiquitin from target proteins. nih.govnih.gov The vast majority of DUBs are cysteine proteases that utilize a catalytic cysteine residue to hydrolyze the isopeptide bond between ubiquitin and its substrate. nih.govnih.gov

Iodoacetamide and its derivatives are commonly used in biochemical studies as inhibitors of DUBs. wikipedia.org this compound is expected to modulate DUB activity through the same mechanism of irreversible alkylation of the active site cysteine. wikipedia.org By blocking the catalytic activity of DUBs, these inhibitors can be used to study the dynamics of the ubiquitin system and the roles of specific DUBs in cellular processes. nih.gov The covalent modification prevents the removal of ubiquitin chains, effectively stabilizing the ubiquitinated state of proteins.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, but it is also a "moonlighting" protein with roles in various other cellular processes, including apoptosis and DNA repair. nih.govresearchgate.net GAPDH possesses a highly reactive cysteine residue (Cys152) in its active site, which is critical for its catalytic function. dntb.gov.ua This residue is particularly susceptible to modification by electrophiles and oxidizing agents. researchgate.netdntb.gov.ua

Alkylating agents like this compound can covalently modify this reactive cysteine in GAPDH. Such modification leads to the inhibition of its glycolytic activity. researchgate.net Furthermore, because modification of this cysteine is linked to the regulation of GAPDH's non-glycolytic functions, its alkylation can have broader downstream effects on cellular pathways, including the potential induction of apoptosis. dntb.gov.ua

Specificity and Selectivity in Thiol Modification

While this compound demonstrates high reactivity towards cysteine thiols, its specificity is not absolute. The selectivity of iodoacetamide-based reagents is dependent on factors such as pH, reagent concentration, and reaction time. The target of alkylation is the nucleophilic form of an amino acid's side chain. At physiological pH, the cysteine thiol group (pKa ~8.5) is partially deprotonated to the highly nucleophilic thiolate anion, making it the preferred target. nih.gov

However, other amino acid residues can also be modified under certain conditions:

Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated, a reaction that has been observed to occur frequently with iodoacetamide. nih.govnih.gov

Histidine: The imidazole (B134444) ring of histidine can be alkylated, particularly at higher pH values where it is deprotonated.

Lysine (B10760008): The primary amine of the lysine side chain can react, although it is a weaker nucleophile than the thiolate anion. creative-proteomics.com

Aspartate and Glutamate: The carboxylate groups of these residues can be modified.

Tyrosine: The hydroxyl group of tyrosine can be a target.

N-terminus: The alpha-amino group at the N-terminus of a peptide can also be alkylated. nih.gov

Despite these potential off-target reactions, iodoacetamides are generally considered highly selective for cysteine residues under controlled experimental conditions (e.g., slightly alkaline pH and limited reagent quantities). nih.gov

Amino Acid ResidueNucleophilic GroupPotential for Alkylation by IodoacetamideReferences
CysteineThiolate (-S⁻)High (Primary Target) creative-proteomics.comnih.gov
MethionineThioether (-S-CH₃)Moderate to High nih.govnih.gov
HistidineImidazole RingModerate (pH-dependent) nih.gov
LysineEpsilon-amino (-NH₂)Low creative-proteomics.com
Aspartate/GlutamateCarboxylate (-COO⁻)Low nih.gov

Influence of Cyclopropylmethyl Substituent on Reactivity and Target Engagement

The introduction of a cyclopropylmethyl group on the amide nitrogen distinguishes this compound from the parent iodoacetamide molecule. While direct comparative studies are limited, the influence of this N-substituent can be hypothesized based on general principles of structure-activity relationships (SAR). nih.govfrontiersin.org

The cyclopropylmethyl group is expected to impact the molecule's properties in several key ways:

Hydrophobicity: The cyclopropylmethyl group increases the lipophilicity (hydrophobicity) of the compound. This change can affect its solubility and its ability to partition into hydrophobic environments, such as the core of a protein or across cellular membranes. This could alter its target profile, potentially favoring interactions with enzymes that have hydrophobic pockets near their active sites.

Target Engagement: The specific size, shape, and electronic nature of the cyclopropylmethyl group can lead to distinct non-covalent interactions (e.g., van der Waals or hydrophobic interactions) with residues in the binding pocket of a target enzyme. nih.govresearchgate.net These interactions could influence the orientation and residence time of the inhibitor within the active site prior to covalent bond formation, thereby affecting both the potency and selectivity of target engagement.

Applications As Biochemical Probes and Research Tools

Proteomic Applications for Cysteine Reactivity Profiling

The thiol group of cysteine is highly nucleophilic and plays a critical role in a wide array of protein functions, including catalysis, metal coordination, and regulation via post-translational modifications (PTMs). nih.govnih.gov Chemical probes based on the iodoacetamide (B48618) scaffold are central to cysteine reactivity profiling, a chemoproteomic strategy used to map the functional state of cysteines across the entire proteome. nih.govresearchgate.net By treating proteomes with an iodoacetamide-based probe, researchers can label accessible and reactive cysteine residues. Subsequent analysis using mass spectrometry allows for the identification of these cysteines and quantification of their reactivity, providing insights into their functional status (e.g., inhibitor occupancy, redox state) in complex biological samples. nih.govnih.gov

Quantitative proteomics relies on distinguishing between proteins or peptides from different samples. Isotope-coded labeling is a powerful strategy where isotopic labels are incorporated into molecules to create "light" and "heavy" versions that are chemically identical but distinguishable by mass spectrometry. Iodoacetamide derivatives are integral to several of these methods for cysteine-specific analysis.

A prominent early technique is the Isotope-Coded Affinity Tag (ICAT) method. nih.gov ICAT reagents consist of three parts: an iodoacetamide group for cysteine reaction, a biotin (B1667282) tag for affinity purification, and a linker that incorporates stable isotopes (e.g., deuterium) to create light and heavy forms. nih.gov This allows for the relative quantification of cysteine-containing peptides between two different biological states. nih.gov

More recently, a direct alternative to complex tag-based systems has been developed with isotopically labeled iodoacetamide-alkyne probes, often referred to as "IA-light" and "IA-heavy". nih.govnih.govfrontiersin.org In this approach, the isotopic label is incorporated directly into the iodoacetamide probe itself. nih.gov This simplifies the workflow, as it circumvents the need for isotopically labeled linkers and is compatible with proteome samples where metabolic labeling (like SILAC) is not feasible. nih.govnih.gov These probes have been shown to be accurate for quantifying cysteine reactivity both in purified proteins and complex proteomes. nih.gov

Table 1: Comparison of Isotope-Coded Labeling Strategies Using Iodoacetamide Derivatives

StrategyProbe CompositionPrinciple of LabelingPrimary ApplicationReference
Isotope-Coded Affinity Tag (ICAT)Iodoacetamide reactive group, isotopic (light/heavy) linker, and biotin affinity tag.Two proteome samples are labeled with either the light or heavy ICAT reagent. After labeling, samples are combined, digested, and the biotin-tagged peptides are enriched for MS analysis.Relative quantification of cysteine-containing peptides between two distinct proteome samples. nih.gov
IA-Light / IA-Heavy ProbesIodoacetamide-alkyne probe with the isotopic label integrated directly into the probe's structure.Two proteome samples are labeled with either the IA-light or IA-heavy probe. Samples are then combined for further processing and MS analysis.Quantitative cysteine-reactivity profiling, especially for samples not amenable to SILAC or complex linker systems. nih.govnih.govfrontiersin.org

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. frontiersin.orgnih.govnih.gov For profiling cysteine-dependent enzymes and other reactive cysteines, iodoacetamide derivatives are frequently modified to serve as ABPP probes. researchgate.netnomuraresearchgroup.com

A key innovation in ABPP probe design is the incorporation of a small, bioorthogonal handle, such as a terminal alkyne group, onto the iodoacetamide scaffold. nomuraresearchgroup.comresearchgate.netnih.gov This creates an "IA-alkyne" probe. The small size of the alkyne tag minimizes structural perturbation of the probe, enhancing its cell permeability and ability to interact with target sites within native biological systems. scispace.com After the probe has covalently labeled its protein targets, a reporter tag (like biotin for enrichment or a fluorophore for imaging) bearing a complementary azide (B81097) group can be attached via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". nih.govnih.gov This two-step approach offers greater flexibility than using probes with bulky tags pre-installed. scispace.com The isoTOP-ABPP platform combines this with isotopic tags to precisely identify and quantify the reactivity of specific cysteine sites across the proteome. frontiersin.orgnih.gov

Table 2: Components of a Standard Two-Step Iodoacetamide-Based ABPP Probe

ComponentFunctionExampleReference
Reactive Group (Warhead)Covalently binds to a specific amino acid residue (e.g., cysteine).Iodoacetyl group nih.govnomuraresearchgroup.com
Linker/HandleA small, non-interfering chemical group that enables subsequent detection.Terminal alkyne nih.govnomuraresearchgroup.com
Reporter TagA larger molecule attached post-labeling via click chemistry for visualization or enrichment.Azide-biotin (for enrichment) or Azide-fluorophore (for imaging) nih.govnih.gov

Utility in Protein Modification and Peptide Mapping

In the field of proteomics, particularly in mass spectrometry-based protein identification, the complete and predictable modification of cysteine residues is crucial. researchgate.netrockefeller.edu Disulfide bonds within or between proteins must be reduced to their constituent cysteine thiols to allow for proper protein unfolding and subsequent enzymatic digestion (e.g., with trypsin). researchgate.netnih.gov Following reduction, these newly freed thiols are highly reactive and can re-form disulfide bonds or undergo other modifications. researchgate.netresearchgate.net

Alkylation with an iodoacetamide reagent like N-(cyclopropylmethyl)-2-iodoacetamide is a standard and essential step to prevent this. rockefeller.edunih.gov The reagent caps (B75204) the cysteine thiols, forming a stable S-carbamoylmethylcysteine or a derivative thereof. nih.gov This irreversible modification ensures that peptides remain in a single, reduced state, which simplifies the resulting peptide mixture and prevents ambiguous identifications during mass spectrometry analysis. rockefeller.edu Performing this alkylation step has been shown to be required to achieve maximum sequence coverage in peptide mapping experiments, leading to more robust and reliable protein identification. rockefeller.edu

Development of Chemical Probes for Specific Protein Domains and Enzymes

While broad-spectrum iodoacetamide probes are useful for global proteome profiling, there is significant interest in developing more specialized probes to target specific protein domains or enzyme families. The reactivity of a cysteine residue is highly dependent on its local microenvironment, including its pKa, which is influenced by surrounding amino acids. nih.gov This inherent variability allows for the design of iodoacetamide-based probes that preferentially label certain cysteines over others.

Chemoproteomic platforms like ABPP are used to discover these "ligandable" cysteines, which are often located in functionally important sites such as enzyme active sites or allosteric pockets. researchgate.netnomuraresearchgroup.com By screening libraries of electrophilic fragments, including various iodoacetamide derivatives, researchers can identify compounds that selectively interact with a cysteine on a protein of interest. This information is invaluable for developing highly selective chemical probes or covalent inhibitors. nomuraresearchgroup.com The development of such targeted probes enables the functional interrogation of specific proteins that may have previously been considered "undruggable" due to the lack of traditional binding pockets. nomuraresearchgroup.com

Role in Investigating Biological Pathways and Cellular Processes

The application of iodoacetamide-based probes extends beyond simple protein identification to the dynamic investigation of biological pathways and cellular processes. nih.gov Changes in the reactivity of specific cysteines can serve as a proxy for changes in protein function, conformation, or interaction with other molecules. researchgate.net For example, a decrease in labeling by an iodoacetamide probe at a particular cysteine site can indicate that the site has become occupied by an endogenous ligand, a drug, or a post-translational modification.

This principle is used in competitive profiling experiments to determine the target engagement and selectivity of covalent drugs. nih.gov By monitoring how a drug candidate competes with a broad-reactivity IA-alkyne probe for cysteine targets across the proteome, researchers can map its interaction profile and identify potential off-target effects. nih.gov This approach provides a global view of a compound's mechanism of action within a native cellular context. Furthermore, these methods can reveal dynamic, state-dependent changes in cysteine accessibility, offering insights into cellular signaling events and disease-related alterations in protein function. nih.gov

Structure Activity Relationship Sar Studies of N Cyclopropylmethyl 2 Iodoacetamide Analogues

Impact of N-Substituent Variations on Biological Activity and Selectivity

The substituent attached to the amide nitrogen plays a pivotal role in modulating the pharmacological profile of 2-iodoacetamide-based compounds. Variations at this position can significantly alter steric bulk, lipophilicity, and the potential for hydrogen bonding, which collectively influence target recognition, binding affinity, and selectivity.

Detailed research findings indicate that the ability to modulate the properties of molecules by altering N-substituents is a foundational principle in medicinal chemistry. nih.govnih.gov For instance, in related haloacetamide series, modifying the N-substituent is a key strategy to tune biological activity. While the N-cyclopropylmethyl group provides a specific combination of rigidity and lipophilicity, replacing it with other groups can systematically alter the compound's properties. For example, swapping the cyclopropylmethyl group for larger or more flexible alkyl chains, or for aromatic rings, would directly impact how the molecule fits into a target's binding pocket.

Studies on other iodoacetamide (B48618) derivatives have shown that N-substituents can influence the intrinsic reactivity of the electrophilic warhead. For example, the synthesis of an N-phenyl iodoacetamide derivative resulted in a compound that was threefold more reactive toward cysteine than the parent iodoacetamide. nih.gov This highlights that the N-substituent can electronically influence the adjacent carbonyl and the leaving group, thereby tuning its reactivity. This principle is critical for balancing potency with selectivity, as highly reactive compounds may engage in off-target interactions. nih.gov The strategic variation of the N-substituent is therefore a key approach to developing analogues with optimized activity and a lower propensity for off-target effects.

Table 1: Predicted Impact of N-Substituent Variations on Molecular Properties This interactive table illustrates how hypothetical changes to the N-substituent on the iodoacetamide scaffold could influence key molecular and biological properties.

N-Substituent Expected Change in Lipophilicity Expected Steric Impact Potential Influence on Biological Activity
Cyclopropylmethyl Baseline Baseline Provides a rigid scaffold that can enhance binding affinity. nih.gov
Methyl Decrease Decrease Reduced steric bulk may alter binding pocket interactions.
tert-Butyl Increase Significant Increase Increased bulk may improve selectivity or cause steric hindrance.
Benzyl Significant Increase Significant Increase Introduces aromatic interactions (e.g., pi-stacking).

| Phenyl | Significant Increase | Increase | Can increase reactivity compared to standard iodoacetamide. nih.gov |

Rational Design Principles for Optimized Chemical Probes

The design of optimized chemical probes based on the N-(cyclopropylmethyl)-2-iodoacetamide scaffold follows established principles for developing targeted covalent inhibitors. explorationpub.com The primary goal is to create a molecule that selectively recognizes and covalently modifies its intended biological target with high efficiency, while minimizing interactions with other proteins. nih.gov

The rational design process can be broken down into several key principles:

Scaffold-Based Targeting: The core molecular structure, excluding the reactive warhead, is responsible for the initial, non-covalent recognition of the target protein. This part of the molecule must be optimized to have a sufficient and selective affinity (represented by the inhibition constant, Ki) for the target, guiding the reactive iodoacetyl group to the desired location. nih.gov

Warhead Reactivity Tuning: The iodoacetamide group is a reactive electrophile, or "warhead," designed to form a covalent bond. However, its reactivity must be carefully calibrated. While chloroacetamides are sometimes considered too reactive for in vivo applications due to potential off-target reactions, iodoacetamides offer a different reactivity profile. nih.gov The design can be further refined by altering substituents that electronically influence the warhead, aiming for a "Goldilocks" level of reactivity that is potent enough to label the target efficiently but not so reactive that it indiscriminately binds to other biomolecules. nih.gov

Confirmation of Covalent Mechanism: A crucial step in the design and validation process is the synthesis of a non-reactive control compound. nih.gov For an iodoacetamide-based probe, this could be an acetamide (B32628) analogue where the iodine atom is replaced with hydrogen (e.g., N-(cyclopropylmethyl)acetamide). This inactive analogue helps to confirm that the observed biological activity is a direct result of the covalent modification and not just non-covalent binding. For example, in the development of the RNF114 recruiter EN219 (a chloroacetamide), a "deschloro" analogue was synthesized and shown to be inactive, validating the covalent mechanism. nih.gov

Optimizing for Cellular Activity: An effective probe must not only be potent and selective in a purified system but also function within a complex cellular environment. This requires properties like cell permeability and stability. Achieving cellular target engagement at concentrations below 1 µM is a common goal to minimize the risk of off-target effects. nih.gov

Table 2: Key Principles in the Rational Design of Covalent Probes This interactive table summarizes the core concepts and their significance in the development of targeted covalent inhibitors like this compound analogues.

Design Principle Description Rationale and Importance Example from Research
Target Recognition The molecular scaffold guides the probe to the target protein. Ensures initial binding and selectivity before the covalent reaction occurs. nih.gov The scaffold of inhibitor dasatinib (B193332) directs the molecule to the BCR-ABL protein. nih.gov
Warhead Optimization Tuning the electrophilicity of the reactive group. Balances potency with selectivity to avoid off-target reactions. nih.gov Replacing a chloroacetamide with a less reactive sulfamate (B1201201) acetamide to improve stability. nih.gov
Use of Inactive Control Synthesizing an analogue incapable of covalent reaction. Proves that the biological effect is due to covalent modification. nih.gov A deschloro- version of a chloroacetamide inhibitor shows no interaction with the target protein RNF114. nih.gov

| Structure-Activity Relationship (SAR) | Systematically modifying the structure to observe changes in activity. | Identifies which parts of the molecule are critical for activity and selectivity. nih.gov | Observing that changes to the N-substituent of a molecule can dramatically alter its activity. nih.gov |

Influence of Cyclopropyl (B3062369) Ring Conformation and Steric Effects on Target Binding

The cyclopropyl group is not merely a simple alkyl substituent; its unique structural and electronic properties often impart significant advantages in drug design. nih.gov Its inclusion in the this compound scaffold has profound implications for target binding.

The primary influence of the cyclopropyl ring is its conformational rigidity. Unlike flexible alkyl chains, the three-membered ring locks the adjacent atoms into a more defined spatial orientation. This pre-organization of the molecule can reduce the entropic penalty that occurs when a flexible molecule binds to a protein, potentially leading to a more favorable and higher-affinity interaction. rsc.org This rigidity restricts the conformation of the molecule, which can be a highly effective strategy for optimizing its fit within a protein's binding site. acs.org

Furthermore, the cyclopropane (B1198618) ring possesses unique electronic characteristics. Its C-C bonds have enhanced π-character, and it can participate in favorable hydrophobic and π-sigma interactions with amino acid residues in a protein's active site. nih.govrsc.org These interactions can further anchor the inhibitor in the correct orientation for the subsequent covalent reaction.

Steric effects are also a critical consideration. The specific conformation of the cyclopropyl ring and its attached methylene (B1212753) group dictates the three-dimensional space occupied by this part of the molecule. In some enzyme systems, steric hindrance from a strategically placed group can prevent unproductive binding modes or promote a conformation that leads to the desired biological effect. nih.gov The fixed orientation of substituents on a cyclopropane ring can lead to significant steric repulsion if they are in a cis orientation, a phenomenon termed "cyclopropylic strain." acs.org This strain can be harnessed in rational design to further restrict the molecule's conformation to the one most favorable for binding.

Correlation of Chemical Reactivity with Biological Efficacy in Research Models

Iodoacetamide itself is a well-known alkylating agent that irreversibly inhibits enzymes by modifying the thiol group of cysteine residues. wikipedia.orgnih.gov In research models, the efficacy of an iodoacetamide-based probe is often directly proportional to its ability to covalently label its target protein. A clear demonstration of this principle comes from studies of related chloroacetamide probes. In the discovery of a covalent ligand for the E3 ligase RNF114, the chloroacetamide EN219 was identified as a potent binder. nih.gov To confirm that its activity was dependent on its chemical reactivity, a non-reactive analogue, deschloro-EN219, was created by replacing the chlorine with a hydrogen. This non-reactive version showed no ability to interact with RNF114, establishing a direct link between the compound's electrophilicity and its biological function. nih.gov

However, the relationship is not always linear; maximum reactivity does not always translate to maximum efficacy in a complex biological system. An overly reactive compound might be intercepted by other abundant nucleophiles in the cell, such as glutathione, before it can reach its intended target. nih.gov This can lead to off-target effects and reduced bioavailability for the intended target. Research on other electrophiles has shown that a 10-fold increase in chemical reactivity may result in only a minor increase in biological potency, suggesting that factors like binding affinity and cellular localization also play crucial roles. researchgate.net Therefore, optimal biological efficacy is achieved by balancing sufficient chemical reactivity for target modification with the selectivity conferred by the non-covalent binding interactions of the molecular scaffold.

Table 3: Correlation of Reactivity and Biological Interaction for an RNF114 Ligand This table presents data for the chloroacetamide EN219 and its non-reactive analogue, illustrating the critical role of the reactive electrophile in target engagement. Data sourced from a study on RNF114. nih.gov

Compound Reactive Group Target Interaction (IC₅₀) Conclusion
EN219 Chloroacetamide (-Cl) 470 nM The reactive electrophile enables potent covalent interaction with the target protein.

| deschloro-EN219 | Acetamide (-H) | No interaction observed | Removal of the reactive halogen abolishes biological activity, confirming a covalent mechanism. |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjapsonline.com This method is frequently used in drug discovery to understand how a ligand, such as N-(cyclopropylmethyl)-2-iodoacetamide, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy. researchgate.netscispace.com

Despite the utility of this method, no specific molecular docking studies featuring this compound have been published. Such a study would require a defined biological target, and currently, the specific targets of this compound are not characterized in the literature. A hypothetical docking study would involve preparing the 3D structure of the ligand and the receptor, followed by computational sampling of various orientations and conformations of the ligand within the receptor's binding site.

Table 1: Hypothetical Molecular Docking Parameters for this compound

ParameterDescriptionHypothetical Value/Software
Target Protein The biological macromolecule of interest.Not Identified
Docking Software Program used to perform the simulation.AutoDock, MOE, Glide
Scoring Function Algorithm to estimate binding affinity.Vina Score, London dG
Binding Energy (kcal/mol) Predicted affinity of the ligand for the target.Not Available
Key Interacting Residues Amino acids in the target's binding site.Not Identified

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It is widely applied to predict molecular properties and reaction mechanisms. whiterose.ac.uknih.gov For this compound, DFT calculations could elucidate the mechanisms of its reactions, such as its alkylating activity, which is characteristic of iodoacetamides. nih.govnih.govresearchgate.net These calculations can determine transition state geometries and activation energies, providing a deeper understanding of the compound's reactivity. mdpi.com

A comprehensive DFT study on this compound would likely investigate the nucleophilic substitution reaction where the iodine atom is displaced. However, no such specific studies have been reported.

Table 2: Illustrative DFT Calculation Parameters for this compound

ParameterDescriptionExample Value/Method
Functional Approximation to the exchange-correlation energy.B3LYP, M06-2X
Basis Set Set of functions to build molecular orbitals.6-31G(d), def2-TZVP
Solvation Model Method to simulate solvent effects.PCM, SMD
Calculated Property e.g., Activation Energy, Reaction Enthalpy.Not Available

Conformational Analysis of the Cyclopropylmethyl Moiety

While general principles of conformational analysis for cyclopropyl-containing compounds exist, a specific conformational analysis of this compound has not been documented in the scientific literature.

Table 3: Potential Rotational Barriers for the Cyclopropylmethyl Group in this compound

Dihedral AngleDescriptionPredicted Energy Barrier (kcal/mol)
C-C-N-CRotation around the C-N bond.Not Available
N-C-C-C(ring)Rotation around the N-C bond.Not Available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a substance with its biological activity or a particular property. nih.govnih.gov These models are used to predict the activity of new or untested compounds. researchgate.netrsc.org For a compound like this compound, a QSAR model could potentially predict its toxicity or other biological effects based on its structural features. nih.govresearchgate.netcoursera.org

The development of a QSAR model requires a dataset of structurally related compounds with measured activities. As there is a lack of extensive research on a series of compounds closely related to this compound, no specific QSAR models for its predictive analysis have been developed.

Future Research Directions and Emerging Paradigms

Integration with Advanced Omics Technologies for Systems-Level Understanding

A systems-level understanding of biology requires the integration of multiple layers of biological information. nih.gov N-(cyclopropylmethyl)-2-iodoacetamide, as a reactive covalent modifier, is well-positioned to be integrated with advanced 'omics' technologies, particularly proteomics, to achieve a more holistic view of cellular processes.

Proteomics, which studies the entire complement of proteins in a biological system, frequently employs alkylating agents to cap cysteine residues. creative-proteomics.com This is a critical step in many workflows to prevent the formation of disulfide bonds, ensuring proteins remain in their reduced state for accurate analysis by mass spectrometry. creative-proteomics.comnih.gov Iodoacetamide (B48618) is a classic and widely used reagent for this purpose. nih.govnih.gov By extension, this compound can be used as a tool in quantitative proteomic strategies. For instance, isotopically labeled versions of iodoacetamide-alkyne probes have been developed for quantitative cysteine-reactivity profiling, allowing for the comparison of cysteine accessibility between different cellular states. nih.gov This approach could be adapted for this compound to provide a systems-wide map of its covalent interactions within the proteome.

Data generated from such proteomic experiments can be integrated with other omics datasets, such as transcriptomics (RNA analysis) and metabolomics (metabolite analysis), within a systems biology framework. nih.govnih.gov This integration can reveal how the modification of specific proteins by this compound impacts entire signaling pathways, metabolic networks, or gene expression profiles. nih.gov For example, observing a change in a metabolic pathway (metabolomics) alongside the alkylation of a key enzyme in that pathway (proteomics) would provide strong evidence for the compound's mechanism of action.

Omics TechnologyApplication with this compoundPotential Insights
Proteomics Cysteine-reactivity profiling using isotopically labeled this compound.Identification of direct protein targets; understanding changes in protein activity and signaling. nih.gov
Transcriptomics Analysis of gene expression changes in cells treated with the compound.Understanding downstream effects on cellular pathways and compensatory mechanisms.
Metabolomics Profiling of small-molecule metabolites after compound treatment. mdpi.comRevealing functional consequences of protein target modification on metabolic networks.
Systems Biology Computational integration of proteomics, transcriptomics, and metabolomics data. nih.govnih.govA holistic model of the compound's cellular impact and mechanism of action.

Development of Photoaffinity Labels and Click Chemistry-Compatible Probes

To overcome the limitations of traditional affinity-based methods and to capture transient or low-affinity interactions, photoaffinity labeling (PAL) and click chemistry have emerged as powerful tools. nih.govnih.gov These techniques can be applied to the this compound scaffold to create highly specific and versatile molecular probes.

Photoaffinity Labels: Photoaffinity labeling involves incorporating a photoreactive group into a ligand, which, upon UV irradiation, forms a highly reactive intermediate that covalently crosslinks to interacting proteins. beilstein-journals.org Diazirines are common photoreactive groups due to their small size and chemical stability. nih.gov A derivative of this compound could be synthesized to include a diazirine moiety. This would transform the compound into a photoaffinity probe, enabling the identification of binding partners in a time-controlled manner, trapping both strong and weak interactions that might otherwise be missed.

Click Chemistry Probes: Click chemistry describes a set of biocompatible, rapid, and specific reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.gov An this compound probe compatible with click chemistry could be created by incorporating a terminal alkyne or an azide (B81097) group. nih.gov Such probes, often termed activity-based protein profiling (ABPP) probes, allow for a two-step labeling procedure. First, the probe reacts with its protein targets in a complex biological system (e.g., cell lysate or intact cells). Second, a reporter tag (like a fluorophore or biotin) bearing the complementary functional group (azide or alkyne) is "clicked" on for detection or enrichment. nih.gov This approach offers significant flexibility and reduces potential steric hindrance from bulky reporter tags during the initial labeling event. The synthesis of iodoacetamide-alkyne probes for cysteine reactivity profiling has already been established, providing a clear blueprint for developing similar probes from this compound. nih.gov

Probe TypeModification to ScaffoldMechanismApplication
Photoaffinity Label Addition of a photoreactive group (e.g., diazirine). nih.govUV light activation generates a reactive carbene that covalently crosslinks to nearby molecules. nih.govIdentifying binding partners, including transient or weak interactors, in complex biological systems. nih.gov
Click Chemistry Probe Addition of a bio-orthogonal handle (e.g., terminal alkyne). nih.govTwo-step process: covalent reaction with target via iodoacetamide, followed by "clicking" on a reporter molecule (e.g., fluorophore, biotin). nih.govActivity-based protein profiling (ABPP), target identification and visualization without using a bulky pre-labeled probe.

Exploration of Novel Biological Targets beyond Cysteine Proteases

While the iodoacetamide group is a well-known alkylating agent for the thiol group of cysteine residues, its reactivity is not exclusively limited to this amino acid. creative-proteomics.comnih.gov Future research should focus on identifying and validating novel biological targets for this compound beyond the canonical cysteine proteases.

Systematic studies have shown that iodine-containing reagents like iodoacetamide can also modify other nucleophilic residues under certain conditions, a phenomenon known as off-site alkylation. nih.gov Methionine, in particular, has been identified as a potential off-target, which can lead to carbamidomethylation of its side chain. nih.govresearchgate.net Exploring these alternative reactivities could uncover previously unknown biological functions and targets for this compound.

Potential Target ClassRationaleExample Research Finding
Non-Cysteine Proteases The scaffold may confer affinity for active sites of other enzyme classes.Iodoacetamide derivatives have shown activity against enzymes like squalene-hopene cyclase. nih.gov
Other Nucleophilic Residues Iodoacetamide can react with other amino acids besides cysteine.Iodine-containing reagents can cause off-site alkylation of methionine residues. nih.govresearchgate.net
Signaling Proteins Covalent modification can disrupt protein-protein interactions or allosteric regulation.Small molecules can inhibit cytokine production in macrophages. nih.gov
Ion Channels Cysteine residues within ion channel pores are common targets for covalent modifiers.N/A

Bio-orthogonal Applications and Live-Cell Imaging with this compound Conjugates

The ability to visualize and track molecules within living cells is crucial for understanding dynamic biological processes. Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, provides the means to achieve this. nih.govmit.edu

By functionalizing this compound with bio-orthogonal handles, such as strained alkynes or tetrazines, researchers can create probes for multi-step labeling experiments in live cells. nih.govraineslab.com For example, a cell could be treated with an alkyne-modified this compound probe. After the probe has labeled its targets, a tetrazine-linked fluorophore could be introduced, which would specifically react with the alkyne-tagged proteins, allowing for their visualization via fluorescence microscopy. This strategy enables the study of target engagement and localization in real-time within a cellular context. raineslab.com

Direct conjugation of fluorescent dyes to the this compound scaffold is another promising avenue for live-cell imaging. A variety of thiol-reactive fluorescent dyes with iodoacetamide functional groups are commercially available and have been used to label proteins for proteomic studies. nih.govthermofisher.com A custom-synthesized fluorescent this compound conjugate could be used to directly visualize the subcellular localization of its targets. This would provide valuable information on whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, and how its target engagement changes over time or in response to cellular stimuli. Such probes would be invaluable for elucidating the compound's mechanism of action at a subcellular level.

ApplicationProbe DesignEnabling TechnologyObjective
Live-Cell Imaging This compound directly conjugated to a fluorophore (e.g., BODIPY, Rhodamine). nih.govthermofisher.comFluorescence MicroscopyTo directly visualize the subcellular localization of protein targets in real-time.
Bio-orthogonal Labeling This compound functionalized with a bio-orthogonal group (e.g., alkyne, tetrazine). nih.govraineslab.comClick ChemistryTo perform multi-step labeling for target identification or imaging in living cells with minimal biological interference.
Target Engagement Studies A fluorescent conjugate used to compete with a non-fluorescent version of the compound.Fluorescence Polarization or FRETTo quantify the binding of the compound to its targets inside living cells.

Q & A

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Precautions :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodides.
  • Waste Management : Collect iodine-containing waste separately for professional disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.